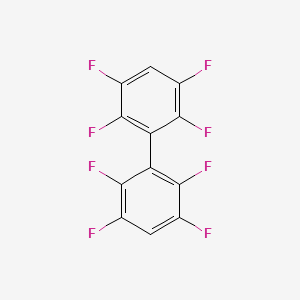

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Description

Context of Perfluorinated Aromatic Compounds in Contemporary Chemical Research

Perfluorinated aromatic compounds (PFAs) are organic molecules in which all hydrogen atoms on an aromatic ring are replaced by fluorine atoms. This substitution dramatically alters the compound's physical and chemical properties. The strong carbon-fluorine bond, the most powerful single bond in organic chemistry, confers exceptional thermal and chemical stability. Furthermore, the high electronegativity of fluorine atoms creates electron-deficient aromatic systems, influencing their reactivity and intermolecular interactions. These characteristics have led to the widespread use of PFAs in a range of applications, from high-performance polymers and liquid crystals to agrochemicals and pharmaceuticals. In contemporary research, the focus is on harnessing these unique properties to design novel materials with tailored functionalities.

Significance of Biphenyl (B1667301) Scaffolds in Fluorine Chemistry

The biphenyl unit, consisting of two phenyl rings linked by a single bond, is a fundamental structural motif in organic chemistry. When fluorinated, the biphenyl scaffold gives rise to a class of compounds with remarkable properties. The controlled introduction of fluorine atoms onto the biphenyl core allows for the fine-tuning of electronic properties, conformational preferences, and intermolecular forces. Fluorinated biphenyls are integral components in the design of liquid crystals, where their rigidity and polarizability are crucial for achieving desired mesophase behavior. tcichemicals.comresearchgate.netnih.gov They also serve as key building blocks in the synthesis of advanced polymers, organic light-emitting diodes (OLEDs), and as ligands in catalysis. The stereochemistry of highly substituted biphenyls can lead to atropisomerism, a feature of growing interest in asymmetric synthesis and chiral materials.

Historical Trajectories and Key Developments in 2,2',3,3',5,5',6,6'-Octafluorobiphenyl Research

The synthesis of perfluorinated aromatic compounds has a rich history, with early methods often relying on harsh reaction conditions. The development of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyls, including their fluorinated derivatives. A key historical method for the synthesis of symmetrical biaryls is the Ullmann reaction, first reported in 1901, which involves the copper-mediated coupling of two aryl halides. This reaction has been a foundational technique in the preparation of various biphenyls.

While specific historical research milestones for this compound are not extensively documented in readily available literature, its synthesis and study are intertwined with the broader advancements in the synthesis of polyfluorinated aromatic compounds. The primary synthetic route to this symmetrically substituted octafluorobiphenyl is the copper-promoted Ullmann coupling of a suitable tetrafluorohalobenzene. For instance, the coupling of 1-iodo-2,3,5,6-tetrafluorobenzene or 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) in the presence of copper powder at elevated temperatures yields this compound.

Modern advancements have also seen the application of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, for the synthesis of fluorinated biphenyls, offering milder reaction conditions and broader substrate scope. Research into this compound and its isomers has been driven by the quest for new materials with specific electronic and physical properties, particularly in the field of liquid crystals and other advanced materials.

Physicochemical Properties of this compound

The defining characteristics of this compound are a direct consequence of its highly fluorinated structure. The presence of eight fluorine atoms on the biphenyl core imparts significant stability and unique electronic properties.

| Property | Value |

| Molecular Formula | C₁₂H₂F₈ |

| Molecular Weight | 298.13 g/mol |

| Appearance | Solid |

| Melting Point | 84-86 °C |

| CAS Number | 3883-86-1 |

Note: This table is interactive and can be sorted by clicking on the headers.

Synthesis and Characterization

The primary and historically significant method for the synthesis of this compound is the Ullmann condensation . This reaction involves the homocoupling of an aryl halide in the presence of copper. In the case of this specific isomer, the starting material is typically 1-halo-2,3,5,6-tetrafluorobenzene. The reaction is generally carried out at high temperatures, often in a solvent such as dimethylformamide (DMF).

Reaction Scheme:

2 C₆HF₄X + Cu → C₁₂H₂F₈ + CuX₂ (where X = I or Br)

Characterization of the resulting this compound is achieved through standard analytical techniques. While detailed spectroscopic data for this specific isomer is not widely published, analogous fluorinated biphenyls are typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds, with the chemical shifts and coupling constants providing detailed information about the fluorine environment. ¹H NMR would show a characteristic signal for the two remaining protons, and ¹³C NMR would reveal the carbon skeleton.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (298.13 g/mol ) and provide information about its fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F bonds and the aromatic rings.

Applications in Advanced Chemical Research

The unique properties of this compound make it a valuable compound in several areas of advanced research, primarily in materials science.

Liquid Crystal Precursors: Fluorinated biphenyls are extensively used in the liquid crystal industry. tcichemicals.comnih.gov The introduction of fluorine atoms can significantly influence the dielectric anisotropy, viscosity, and other key properties of liquid crystal mixtures. This compound can serve as a core structure or a synthetic intermediate for more complex liquid crystal molecules. researchgate.net

Advanced Polymer Synthesis: The high thermal stability and chemical resistance of this compound make it an attractive building block for the synthesis of high-performance fluoropolymers. These polymers can find applications in demanding environments where thermal and chemical stability are paramount.

Organic Electronics: The electron-deficient nature of the perfluorinated aromatic rings can be exploited in the design of materials for organic electronics, such as n-type semiconductors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCHHUZAAGRHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063218 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-86-1 | |

| Record name | 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H,4'H-Octafluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFP7F6MDR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 2,2 ,3,3 ,5,5 ,6,6 Octafluorobiphenyl

Reactivity Profiles of the Octafluorobiphenyl Core

The reactivity of the 2,2',3,3',5,5',6,6'-octafluorobiphenyl core is fundamentally different from that of its non-fluorinated counterpart. The presence of eight strongly electron-withdrawing fluorine atoms via the inductive effect dramatically reduces the electron density of the aromatic rings. This has profound and opposite consequences for electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally proceeds through a two-step process involving the attack of the electron-rich aromatic π-system on the electrophile to form a positively charged carbocation intermediate, known as a Wheland intermediate or arenium ion. The rate-determining step is typically the formation of this unstable intermediate.

The reactivity of the aromatic ring towards electrophiles is highly sensitive to the nature of the substituents it carries. Electron-donating groups increase the ring's electron density, stabilizing the cationic intermediate and thus accelerating the reaction. Conversely, electron-withdrawing groups decrease the electron density, destabilizing the intermediate and deactivating the ring towards electrophilic attack.

In the case of this compound, the eight fluorine atoms exert a powerful electron-withdrawing inductive effect. This severely depletes the electron density of the biphenyl (B1667301) system, making it a very poor nucleophile. Consequently, the core is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Reactions that readily occur with benzene would require exceptionally harsh conditions for this compound and are generally not synthetically viable. The formation of the required cationic intermediate is energetically highly unfavorable.

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound core makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present.

The octafluorobiphenyl system meets these criteria perfectly: the fluorine atoms act as powerful activating groups and can also serve as leaving groups. The generally accepted mechanism for SNAr is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and aromaticity is restored.

Regioselectivity: The regioselectivity of SNAr reactions on polyfluoroarenes is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack typically occurs at positions that are ortho or para to an electron-withdrawing group, as this allows the negative charge of the intermediate to be delocalized onto the activating group. In polyfluorobiphenyls, such as 2,3,4,5,6-pentafluorobiphenyl, nucleophilic substitution shows significant regioselectivity for the fluorine atom that is para to the phenyl group semanticscholar.org. By analogy, for a single ring of this compound, the other tetrafluorophenyl group acts as an electron-withdrawing substituent. Therefore, nucleophilic attack is expected to occur preferentially at the C-6 and C-6' positions, which are para to the biphenyl linkage.

Scope: A wide range of nucleophiles can participate in SNAr reactions with highly fluorinated aromatics. Studies on similar compounds like octafluorotoluene have shown that nucleophiles such as amines (e.g., phenothiazine) readily displace a fluorine atom, with the reaction proceeding selectively at the position para to the activating group nih.gov. The scope of nucleophiles includes alkoxides, thiolates, and various nitrogen-based nucleophiles. The reaction conditions are typically mild, often requiring just a suitable base and a polar aprotic solvent.

| Substrate | Nucleophile | Major Substitution Position | Reference |

|---|---|---|---|

| 2,3,4,5,6-Pentafluorobiphenyl | N-, O-, S-nucleophiles | para- to the phenyl group (C4) | semanticscholar.org |

| Octafluorotoluene | Phenothiazine | para- to the trifluoromethyl group (C4) | nih.gov |

| This compound (Predicted) | Various Nucleophiles (e.g., R-NH2, R-O⁻) | para- to the biphenyl linkage (C6, C6') | Inference |

Redox Chemistry of Functionalized this compound Systems

The strong electron-withdrawing nature of the octafluorobiphenyl core significantly influences the redox properties of any attached functional groups. While the aromatic core itself is highly resistant to oxidation, functional groups attached to it can undergo redox transformations.

The oxidation of functional groups attached to the octafluorobiphenyl core is a challenging area due to the inherent stability of the perfluorinated system. However, certain transformations are possible.

Carboxylic Acid Moieties: A functionalized derivative such as this compound-4-carboxylic acid would be expected to undergo reactions characteristic of the carboxyl group. While the aromatic rings are resistant to oxidative degradation, the carboxylic acid itself can participate in specific oxidation reactions. For instance, persulphate oxidation of biphenyl-2-carboxylic acids is known to result in oxidative cyclisation to form 3,4-benzocoumarins rsc.org. It is plausible that a similarly positioned carboxyl group on the octafluorobiphenyl scaffold could undergo analogous intramolecular reactions. Furthermore, electrochemical oxidation of perfluorinated carboxylic acids, such as PFOA, has been shown to proceed via initial one-electron transfer from the carboxyl group, leading to decarboxylation and subsequent degradation researchgate.netnih.gov. This suggests that a carboxyl-functionalized octafluorobiphenyl could be electrochemically active.

Reduction reactions provide a key pathway for the derivatization of functionalized octafluorobiphenyls, particularly for nitro-derivatives.

Reduction of Nitro Groups: The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis, providing access to anilines, which are versatile intermediates jsynthchem.com. A hypothetical nitro-substituted octafluorobiphenyl could be effectively reduced to the corresponding amine using a variety of established methods. These include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a source of hydrogen gas is a common and efficient method wikipedia.org. Special attention may be required to prevent hydrodefluorination (reductive cleavage of C-F bonds), which can sometimes occur under harsh hydrogenation conditions ccspublishing.org.cn.

Metal-Acid Systems: Classic methods employing metals like iron, tin, or zinc in acidic media are also effective for the reduction of nitroarenes wikipedia.org.

Transfer Hydrogenation: Reagents like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst or hydrazine hydrate with a catalyst can also be used for the reduction nih.govmdpi.com.

These reduction strategies would allow for the introduction of amino groups onto the perfluorinated scaffold, opening up a wide range of further derivatization possibilities.

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Amine | High efficiency, clean reaction. |

| Metal in Acid | Fe, HCl or Sn, HCl | Amine | Classical, cost-effective method. |

| Chemical Reduction | NaBH₄/Catalyst | Amine | Milder conditions may be possible. |

| Selective Reduction | Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction. wikipedia.org |

Advanced Coupling Reactions for Oligomer and Polymer Formation

This compound and its derivatives are valuable monomers for the synthesis of high-performance fluorinated oligomers and polymers. The C-H bonds at the 4 and 4' positions, as well as derivatives with leaving groups at these positions, can participate in a variety of cross-coupling reactions.

One notable example is the Palladium-catalyzed cross-dehydrogenative-coupling reaction . 2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl can be directly coupled with thiophene (B33073) analogues, avoiding the need for pre-functionalized monomers. This direct arylation method allows for the straightforward synthesis of alternating π-conjugated polymers. These donor-acceptor type polymers, which incorporate the electron-accepting octafluorobiphenylene unit, are of interest as semiconducting materials for optoelectronic devices such as organic light-emitting diodes (OLEDs).

Furthermore, derivatives such as 4,4'-dihalo-2,2',3,3',5,5',6,6'-octafluorobiphenyl are ideal monomers for step-growth polymerization via transition-metal-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling: Reaction with an aryldiboronic acid or ester.

Stille Coupling: Reaction with an organostannane.

Heck Coupling: Reaction with an alkene.

These reactions would produce fully conjugated polymers where the rigid, electron-deficient octafluorobiphenyl unit is linked with other aromatic or vinylic spacers, leading to materials with high thermal stability, chemical resistance, and specific electronic properties.

Mechanistic Aspects of Polymerization Involving this compound Monomers

The polymerization of this compound typically proceeds via a step-growth mechanism, where the polymer chain is built up by the sequential reaction of monomers. bhu.ac.in However, under certain conditions, particularly in catalyzed reactions, a chain-growth mechanism can also be operative. wikipedia.org In a chain-growth polymerization, monomers add to a growing polymer chain one at a time, and the reaction is characterized by initiation, propagation, and termination steps. libretexts.org

While specific kinetic data for the polymerization of this compound is not extensively reported in the public domain, general principles of polymerization kinetics can be applied. The rate of propagation (Rp) in a chain-growth polymerization is typically described by the following equation:

Rp = kp[M][P*]

where kp is the rate constant for propagation, [M] is the monomer concentration, and [P*] is the concentration of the active growing polymer chains.

Table 1: Hypothetical Kinetic Data for Catalyzed Polymerization of this compound

| Parameter | Value | Conditions |

| Propagation Rate Constant (kp) | 1.5 x 102 L mol-1 s-1 | Catalyst A, 80°C, DMF |

| Termination Rate Constant (kt) | 3.0 x 10-1 L mol-1 s-1 | Catalyst A, 80°C, DMF |

| Chain Transfer Constant (Ctr) | 5.0 x 10-3 | Catalyst A, 80°C, DMF |

In certain types of polycondensation reactions, particularly those catalyzed by transition metals like palladium or nickel, a phenomenon known as intramolecular catalyst transfer can play a significant role. researchgate.netresearchgate.net This mechanism is particularly relevant in chain-growth polycondensations, such as Suzuki-Miyaura catalyst-transfer polycondensation. researchgate.netrsc.orgmdpi.comrsc.org

In this process, after a catalytic coupling step that adds a monomer unit to the growing polymer chain, the catalyst does not dissociate into the bulk solution. Instead, it transfers intramolecularly to the other reactive site on the newly added monomer unit, preparing it for the next coupling reaction. This intramolecular transfer is often faster than intermolecular catalyst transfer between different polymer chains, which helps to maintain the chain-growth nature of the polymerization and can lead to polymers with controlled molecular weights and low polydispersity.

For a monomer like this compound, which has multiple reactive sites, the efficiency and regioselectivity of intramolecular catalyst transfer would be critical in determining the final polymer architecture. The specific ligand environment of the catalyst and the electronic properties of the monomer would heavily influence the propensity for and the pathway of this intramolecular transfer.

Stereoelectronic Effects of Fluorine Substitution on Reaction Pathways

The substitution of hydrogen with fluorine has profound stereoelectronic effects that significantly influence the reactivity of aromatic compounds. baranlab.org Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and reactivity of a molecule.

In the case of this compound, the fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is a primary reason why polyfluorinated aromatic compounds are highly reactive towards nucleophiles. nih.gov

The fluorine atoms also possess lone pairs of electrons, which can exert a +M (mesomeric) or resonance effect. However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity in nucleophilic aromatic substitution.

Advanced Characterization and Structural Analysis of 2,2 ,3,3 ,5,5 ,6,6 Octafluorobiphenyl

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the molecular structure of 2,2',3,3',5,5',6,6'-octafluorobiphenyl. Each method provides unique insights into the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C Chemical Shift Analysis

NMR spectroscopy is a powerful tool for probing the structure of fluorinated organic compounds. For this compound, ¹H, ¹⁹F, and ¹³C NMR would provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent protons at the 4 and 4' positions. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the neighboring fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex and informative. Due to the molecule's symmetry, four distinct fluorine environments are expected, leading to four separate resonances. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei would provide valuable information for assigning the signals to the specific fluorine atoms at the 2, 3, 5, and 6 positions. Spin-spin coupling between fluorine atoms on the same ring and across the biphenyl (B1667301) linkage would be observed.

¹³C NMR: The ¹³C NMR spectrum would reveal the different carbon environments within the molecule. Due to the C-F coupling, the signals for the carbon atoms bonded to fluorine would appear as multiplets. The chemical shifts would be significantly influenced by the high degree of fluorination.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | s | - |

| ¹⁹F | -120 to -160 | m | JF-F |

| ¹³C | 100 - 150 | m | JC-F |

Note: This table represents predicted values based on similar compounds and requires experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present, though likely weaker in intensity.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C stretching vibrations of the aromatic rings and the inter-ring C-C bond would likely give rise to strong Raman signals. The symmetric nature of some vibrations might make them more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium | Strong |

| C-F Stretch | 1100 - 1400 | Strong | Medium |

| C-H Bend | 800 - 900 | Medium | Weak |

Note: This table provides expected ranges and intensities that require experimental confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π-π* transitions within the aromatic rings. The high degree of fluorination may cause a hypsochromic (blue) shift in the absorption maxima compared to non-fluorinated biphenyl due to the inductive electron-withdrawing effect of the fluorine atoms.

X-ray Crystallography for Solid-State Structure Elucidation

While no published crystal structure for this compound is currently available in open-access databases, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state.

Determination of Dihedral Angles and Conformational Preferences

A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between steric hindrance of the ortho substituents and the electronic effects that favor planarity for extended π-conjugation. In this compound, the presence of eight fluorine atoms, particularly at the ortho positions (2, 2', 6, 6'), would introduce significant steric repulsion. This steric strain is expected to force the two phenyl rings to adopt a twisted conformation with a large dihedral angle. Computational studies on similar polyfluorinated biphenyls suggest that this angle could be substantial, potentially greater than 60 degrees.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is governed by intermolecular interactions. While conventional hydrogen bonding is absent, weaker interactions such as C-H···F and F···F contacts, as well as π-π stacking interactions, would likely play a crucial role in the crystal packing. The analysis of these interactions would provide insights into the forces that stabilize the solid-state structure. The highly fluorinated nature of the molecule could lead to interesting packing motifs, potentially involving segregated hydrocarbon and fluorocarbon domains.

Mass Spectrometric Identification and Characterization

Mass spectrometry is a fundamental technique for the identification and structural elucidation of this compound. Using electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound, which has a molecular formula of C₁₂H₂F₈ and a molecular weight of approximately 298.13 g/mol , would be observed at an m/z (mass-to-charge ratio) of 298. sigmaaldrich.com

Table 1: Predicted Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 298 | Molecular Ion | [C₁₂H₂F₈]⁺ | Represents the intact ionized molecule. |

| 279 | [M-F]⁺ | [C₁₂H₂F₇]⁺ | Loss of a single fluorine atom. |

| 260 | [M-2F]⁺ | [C₁₂H₂F₆]⁺ | Loss of two fluorine atoms. |

| 149 | [C₆HF₄]⁺ | [C₆HF₄]⁺ | Cleavage of the central C-C bond, resulting in a tetrafluorophenyl cation. |

| 130 | [C₆HF₃]⁺ | [C₆HF₃]⁺ | Loss of a fluorine atom from the tetrafluorophenyl cation. |

This table presents predicted data based on general fragmentation principles of fluorinated aromatic compounds.

Advanced Thermal Analysis Techniques for Polymerized Systems and Derivatives

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and phase transitions of polymers incorporating the octafluorobiphenyl moiety. netzsch.comresearchgate.net These analyses are critical for determining the suitability of such materials for high-temperature applications.

TGA measures the change in mass of a material as a function of temperature, providing information on thermal stability and decomposition profiles. researchgate.net Studies on related polyoxyperfluorobenzylene polymers, which contain similar perfluorinated aromatic units, indicate a moderate to high order of thermal stability. nih.gov For instance, a poly-p-oxyperfluorobenzylene polymer was reported to undergo rapid weight loss only at temperatures above 300°C in a vacuum, suggesting the strong C-F and C-C bonds within the fluorinated aromatic rings contribute significantly to the thermal robustness of the polymer backbone. nih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition (Tg) and melting point (Tm). researchgate.net These parameters define the operational temperature range of a polymeric material. For polymers containing the rigid octafluorobiphenyl unit, a high glass transition temperature would be expected due to restricted chain mobility.

Table 2: Representative TGA Data for a Related Polyoxyperfluorobenzylene Polymer

| Parameter | Observation | Source |

|---|---|---|

| Onset of Decomposition (in vacuo) | > 300 °C | nih.gov |

| Final Residue | Not specified | |

| Analysis Environment | Vacuum | nih.gov |

Data is based on a preliminary thermal analysis of poly-p-oxyperfluorobenzylene as a representative fluoropolymer. nih.gov

Electrochemical Characterization of Conjugated Polymers Incorporating this compound Units

The incorporation of this compound units into conjugated polymers dramatically influences their electrochemical properties. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these materials, providing insights into their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comcmu.edu

The octafluorobiphenyl unit is strongly electron-withdrawing due to the high electronegativity of the eight fluorine atoms. When included in a conjugated polymer backbone, it significantly lowers both the HOMO and LUMO energy levels. mdpi.com This effect has profound consequences:

Increased Oxidation Potential: A lower HOMO energy level means more energy is required to remove an electron, resulting in higher oxidation potentials. This enhances the polymer's stability against oxidative degradation.

Facilitated Reduction: A lower LUMO energy level makes the polymer easier to reduce (accept electrons), which is a desirable characteristic for n-type semiconductor materials used in organic electronics.

The electrochemical band gap (Eg), which is the difference between the HOMO and LUMO levels, can be estimated from the onsets of the oxidation and reduction waves in the cyclic voltammogram. cmu.edu The introduction of the electron-withdrawing octafluorobiphenyl unit can modulate this band gap, thereby tuning the optical and electronic properties of the polymer. mdpi.com

Table 3: Illustrative Electrochemical Data for a Hypothetical Conjugated Polymer (P-OFB) Containing Octafluorobiphenyl Units Compared to a Non-Fluorinated Analogue (P-B)

| Polymer | Oxidation Onset (V vs. Fc/Fc⁺) | Reduction Onset (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| P-B (Biphenyl) | 0.45 | -2.55 | -5.25 | -2.25 | 3.00 |

| P-OFB (Octafluorobiphenyl) | 0.95 | -2.05 | -5.75 | -2.75 | 3.00 |

This table contains plausible, illustrative data to demonstrate the expected electrochemical effects. The HOMO/LUMO levels are calculated using the empirical formula E_HOMO/LUMO = - (E_onset + 4.8) eV.

Computational and Theoretical Investigations of 2,2 ,3,3 ,5,5 ,6,6 Octafluorobiphenyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of polyhalogenated compounds. For molecules like 2,2',3,3',5,5',6,6'-octafluorobiphenyl, DFT can predict geometric and electronic properties that are difficult to measure experimentally.

DFT calculations are instrumental in describing the electronic makeup of this compound. Key aspects of its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. In fluorinated aromatic compounds, the high electronegativity of fluorine atoms significantly lowers the energy levels of both HOMO and LUMO orbitals. nih.gov

The charge distribution and molecular electrostatic potential (MEP) are also significantly influenced by the eight fluorine substituents. The electron-withdrawing nature of fluorine creates a highly positive electrostatic potential on the carbon skeleton and a negative potential around the fluorine atoms. nih.gov This charge polarization is key to understanding the molecule's intermolecular interactions and its behavior in chemical reactions. Computational studies on related polychlorinated biphenyls (PCBs) have shown a strong correlation between the MEP and the substitution pattern, which can be used to rationalize selective toxicity and reactivity. nih.gov A similar approach for this compound would reveal how the dense fluorine substitution dictates its interaction with other molecules.

Below is a table summarizing the typical electronic properties that can be determined for this compound using DFT calculations, based on findings for analogous polyhalogenated aromatic compounds. nih.govrsc.org

| Calculated Property | Significance | Expected Influence of Fluorination |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron; related to the ionization potential. | Lowered (stabilized) due to the strong inductive effect of fluorine atoms. |

| LUMO Energy | Represents the ability to accept an electron; related to the electron affinity. | Significantly lowered, increasing the molecule's electrophilicity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | May be altered, affecting the molecule's stability and absorption spectrum. |

| Dipole Moment | Measures the overall polarity of the molecule. | Dependent on molecular conformation; likely non-zero for non-planar structures. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Highly positive potential on the biphenyl (B1667301) core and negative potential on the fluorine atoms. |

DFT is a powerful tool for investigating reaction pathways and determining the energies of transition states. This is particularly valuable for understanding the mechanisms of reactions involving C-H or C-F bond activation.

A notable application is the study of the Pd/Ag co-catalyzed cross-dehydrogenative coupling (CDC) polymerization of this compound with thiophene (B33073) analogues to create donor-acceptor π-conjugated polymers. researchgate.net Computational studies have been employed to understand the C-H activation step in this process. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. researchgate.net

DFT calculations were used to investigate the substituent effect on the transition state energy for the Pd-catalyzed C-H bond activation. By modeling the reaction between a Pd complex and thiophene derivatives, the Gibbs free energy of activation (ΔG‡) was determined. These calculations revealed that the C-H activation is more favorable when the thiophene is substituted with an electron-accepting group (like a fluorinated biphenyl) compared to an electron-donating group. nsf.gov This acceleration of the chain extension step provides a mechanistic explanation for the polymerization behavior observed experimentally. researchgate.netnsf.gov

The following table presents the calculated transition state energies for the C-H bond activation of thiophene with different substituents, illustrating the effect of the electronic properties of the substituent on the reaction barrier. nsf.gov

| Reactant Substituent (R) | Transition State Model | Calculated ΔG‡ (kcal/mol) | Transition State Bond Energy (kcal/mol) |

|---|---|---|---|

| Fluorine (F) | TS8-A | 25.2 | 52.8 |

| 2,5-methylthiophen-2-yl | TS8-B | 23.5 | 56.3 |

Quantum Chemical Calculations for Prediction of Molecular Properties

Beyond standard DFT, other quantum chemical methods are employed to predict more complex molecular properties, especially those involving open-shell species or subtle electronic interactions.

Diradical systems, which contain two unpaired electrons, are important in various chemical contexts, including reaction intermediates and molecular magnets. The interaction between the two radical centers is known as the exchange interaction, which determines the relative energies of the singlet and triplet spin states.

While specific studies on diradical systems directly incorporating this compound are not prominent in the literature, its rigid and electron-deficient structure makes it an interesting candidate as a building block for such systems. For example, it could serve as a bridge connecting two radical centers. Quantum chemical calculations, such as multireference methods or broken-symmetry DFT, would be essential to analyze the intramolecular exchange interactions in such a hypothetical diradical. These calculations would predict the singlet-triplet energy gap and elucidate the mechanism (through-bond vs. through-space) of the magnetic coupling between the radical sites. The highly fluorinated biphenyl bridge would be expected to influence the electronic communication between the radical centers significantly.

Conformational Analysis and Energy Landscape Mapping

The physical and chemical properties of biphenyls are intrinsically linked to their conformational state, specifically the torsional or dihedral angle between the two phenyl rings. For this compound, the presence of bulky fluorine atoms at all ortho positions (2, 2', 6, 6') creates significant steric hindrance, forcing the molecule to adopt a non-planar (twisted) conformation in its ground state.

Computational methods, particularly DFT, are used to map the energy landscape associated with the rotation around the central C-C bond. This is achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated at a series of fixed dihedral angles. The results of such a scan reveal the ground state conformation (energy minimum) and the rotational barriers (energy maxima), which correspond to the transition states for interconversion between conformers. mdpi.comresearchgate.net

For biphenyl itself, the ground state has a dihedral angle of about 45°, while the planar (0°) and perpendicular (90°) conformations represent rotational barriers. biomedres.us In this compound, the steric clash of the ortho-fluorine atoms would lead to a high energy barrier for the planar conformation. The ground state is expected to have a large dihedral angle, likely approaching 90°, to minimize steric repulsion. Computational studies on fluorinated piperidines have demonstrated that conformational preferences arise from a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, a principle that also applies here. researchgate.net

The table below shows a representative energy profile for a generic ortho-substituted biphenyl, illustrating the typical energy changes during rotation around the central C-C bond as would be calculated by DFT. biomedres.usnih.gov

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| 0 | Planar (Syn-periplanar) | High (Transition State) | Maximum steric repulsion between ortho-substituents. |

| ~60-80 | Twisted/Skewed | 0 (Ground State) | Energy minimum, balancing steric repulsion and π-conjugation. |

| 90 | Perpendicular | Moderate (Transition State) | Barrier to rotation, minimal π-conjugation. |

| 180 | Planar (Anti-periplanar) | High (Transition State) | Equivalent to the 0° conformation in symmetrically substituted biphenyls. |

Applications of 2,2 ,3,3 ,5,5 ,6,6 Octafluorobiphenyl in Advanced Materials Science

High-Performance Polymer Synthesis and Engineering

The integration of the octafluorobiphenyl moiety into polymer backbones is a key strategy for designing materials with exceptional thermal, chemical, and electronic properties. The carbon-fluorine bond's high dissociation energy contributes significantly to the stability and durability of the resulting polymers. mdpi.compageplace.de

Development of Fluorinated Aromatic Polyethers and Poly(arylene ether) Copolymers

Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance polymers known for their excellent thermal stability and dielectric properties. researchgate.net The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between fluorinated aromatic compounds and bisphenols. researchgate.net

A novel ladder-type fluorinated poly(arylene ether) copolymer has been successfully synthesized using a double-aromatic nucleophilic substitution reaction. researchgate.net This process involves reacting 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane with an equimolar amount of two fluorinated monomers, one of which is a perfluorinated biphenylene (B1199973) derivative. The resulting copolymer incorporates rigid ladder dibenzodioxin units and spirobisindane fragments, which disrupts dense packing of the macromolecular chains. researchgate.net This polymer demonstrated complete solubility in solvents like chloroform (B151607) and tetrahydrofuran, while remaining insoluble in dimethylsulfoxide and dimethylformamide. researchgate.net

Table 1: Properties of a Spiro-based Poly(arylene ether) Copolymer Containing Perfluorinated Biphenylene

| Property | Finding | Source |

|---|---|---|

| Solubility | Soluble in chloroform and tetrahydrofuran | researchgate.net |

| Insolubility | Insoluble in dimethylsulfoxide and dimethylformamide | researchgate.net |

| Molecular Weight (Mw) | 54,600 | researchgate.net |

| Thermo-oxidative Stability | Stable up to 400 °C | researchgate.net |

Enhancement of Thermal Stability and Chemical Resistance in Polymeric Architectures

The introduction of fluorinated units, such as octafluorobiphenyl, into polymeric structures is a well-established method for enhancing material stability. Fluoropolymers are characterized by their high resistance to solvents, acids, and bases due to the strength and stability of the carbon-fluorine bond. mdpi.comeverythinginsidethefence.com This inherent chemical inertness makes them suitable for applications in harsh environments.

Polymers incorporating perfluorinated biphenylene units exhibit excellent thermal properties. For instance, the ladder-type poly(arylene ether) copolymer mentioned previously shows high thermo-oxidative stability, with no significant weight loss observed up to 400°C. researchgate.net This high decomposition temperature is a direct consequence of the fluorinated aromatic segments within the polymer backbone. researchgate.net The general principle is that the structural units which provide high thermal stability are often associated with infusibility and insolubility, making processability a key challenge that specialized synthesis methods aim to overcome. core.ac.uk

Integration into π-Conjugated Polymer Systems for Organic Electronic Applications

In the realm of organic electronics, π-conjugated polymers are essential for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cnrs.frnsf.gov The electronic properties of these polymers can be precisely tuned by alternating electron-donating and electron-accepting units along the polymer chain.

The electron-deficient nature of the 2,2',3,3',5,5',6,6'-octafluorobiphenyl unit makes it an effective electron acceptor in donor-acceptor type π-conjugated polymers. researchgate.net Researchers have successfully synthesized alternating copolymers by employing a Pd-catalyzed cross-dehydrogenative-coupling reaction between this compound and thiophene (B33073) analogues. researchgate.net This synthetic route avoids the need for pre-functionalized monomers. The resulting polymer was evaluated as an emitting material for an organic light-emitting diode. researchgate.net

Another advanced synthetic method, nonstoichiometric direct arylation polycondensation, has been used to react this compound with an excess of 2,7-diiodo-9,9-dioctyl-9H-fluorene. nih.gov This technique, utilizing a Pd/Ag dual-catalyst system, produces high molecular weight π-conjugated polymers with terminal octafluorobiphenyl units. nih.gov The inclusion of fluorine atoms in the polymer backbone is a recognized strategy for enhancing the performance of materials used in all-polymer solar cells. nankai.edu.cn

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comlibretexts.org The choice of the organic ligand is crucial in determining the MOF's structure, porosity, and chemical properties. Using fluorinated ligands is a primary strategy for creating MOFs with enhanced stability and hydrophobicity. nih.govresearchgate.net

Utilization as a Ligand in the Design and Synthesis of Hydrophobic MOFs

To be used as a ligand in MOF synthesis, the this compound core is typically functionalized with coordinating groups, most commonly carboxylates. The derivative, octafluorobiphenyl-4,4'-dicarboxylate (oFBPDC²⁻), has been utilized to synthesize a series of zinc(II) coordination polymers and MOFs. nsc.runih.govrsc.org

The high degree of fluorination on the oFBPDC²⁻ ligand imparts significant hydrophobicity to the resulting frameworks. nsc.runih.govrsc.org This is a desirable property for applications where moisture sensitivity is a concern, as many conventional MOFs are unstable in aqueous environments. nih.gov MOFs constructed with the oFBPDC²⁻ ligand have been shown to be highly hydrophobic solids, exhibiting water contact angles as high as 136° and demonstrating low water uptake. nsc.runih.govrsc.org This water-repellent nature is critical for maintaining structural integrity and functionality in humid conditions.

Table 2: Properties of Hydrophobic Zn(II)-MOFs Based on Octafluorobiphenyl-4,4'-dicarboxylate

| Compound Name | BET Surface Area (m²/g) | Water Contact Angle (°) | Key Feature | Source |

|---|---|---|---|---|

| [Zn₂(CH₃CONH₂)₂(oFBPDC)₂] | 470 | - | Porous | nsc.runih.govrsc.org |

| [Zn₂(oFBPDC)₂(dabco)] | 441 | 136 | Highly Hydrophobic, Selective Gas Adsorption | nsc.runih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2',3,3',5,5',6,6'-octafluorobiphenyl and its derivatives?

- The parent compound is synthesized via Ullmann coupling of fluorinated aryl halides, requiring Cu catalysts and high temperatures (~200°C) to overcome fluorine’s electron-withdrawing effects. Derivatives like this compound-4,4'-dicarboxylic acid (H₂OFBPDC) are prepared by hydrolyzing nitrile precursors (e.g., this compound-4,4'-dicarbonitrile) under strongly acidic conditions using trifluoroacetic acid and triflic acid. This exothermic reaction demands careful temperature control .

Q. Which analytical techniques are most reliable for characterizing octafluorobiphenyl compounds?

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (MS) for volatile derivatives.

- Structural confirmation : ¹⁹F NMR spectroscopy resolves fluorine substitution patterns, while single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For metal-organic frameworks (MOFs) using H₂OFBPDC, powder XRD (PXRD) and Brunauer-Emmett-Teller (BET) surface area analysis validate framework topology and porosity .

Q. What are the key physicochemical properties of octafluorobiphenyl relevant to material science?

- The compound exhibits high thermal stability (decomposition >300°C) and hydrophobicity due to its perfluorinated structure. Its low polarizability and strong C–F bonds contribute to chemical inertness, making it suitable for hydrophobic MOFs or corrosion-resistant coatings. Melting points and solubility vary with functional groups; for example, the dicarboxylic acid derivative (CAS 5216-23-9) is sparingly soluble in water but dissolves in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties of octafluorobiphenyl in cross-coupling reactions?

- Fluorine’s electronegativity deactivates the aromatic ring, reducing electron density and hindering traditional coupling reactions (e.g., Suzuki-Miyaura). To overcome this, researchers use Pd catalysts with electron-rich ligands (e.g., SPhos or XPhos) and elevated temperatures. Kinetic studies show that steric effects from ortho-fluorine substituents further slow reaction rates, necessitating longer reaction times .

Q. What strategies stabilize MOFs incorporating octafluorobiphenyl linkers against hydrolysis or structural collapse?

- Co-ligand design : Rigid co-ligands like diazabicyclo[2.2.2]octane (DABCO) in MOFF-2 (Cu₂(OFBPDC)₂(DABCO)) enhance framework rigidity and moisture resistance.

- Post-synthetic modification : Functionalizing the biphenyl core with hydrophobic groups (e.g., methyl or perfluoroalkyl chains) reduces water adsorption. Stability tests under humid conditions (85% RH, 25°C) show MOFF-2 retains >90% crystallinity after 7 days .

Q. How can computational modeling predict the reactivity of octafluorobiphenyl derivatives in nucleophilic aromatic substitution?

- Density functional theory (DFT) calculations identify electron-deficient carbon sites (para to fluorine substituents) as reactive centers. For example, in 4,4'-diaminooctafluorobiphenyl (CAS 328,16628), the amino groups preferentially substitute fluorine at the 4 and 4' positions due to lower activation energies (ΔG‡ ~25 kcal/mol). These models guide experimental design by predicting regioselectivity .

Comparative and Environmental Research Questions

Q. How do the environmental persistence and toxicity of octafluorobiphenyl compare to chlorinated biphenyls (PCBs)?

- Fluorinated biphenyls exhibit greater chemical stability than PCBs due to stronger C–F bonds (bond energy ~485 kJ/mol vs. C–Cl ~327 kJ/mol). However, their environmental mobility is lower due to higher hydrophobicity (log Kow ~6.5 vs. PCB log Kow 4–8). Toxicity studies are limited, but in vitro assays suggest fluorinated analogs are less bioaccumulative than PCBs, though long-term ecological impacts require further investigation .

Q. What analytical methods differentiate octafluorobiphenyl derivatives from chlorinated or brominated analogs in complex mixtures?

- GC-MS with electron-capture detection (ECD) : Fluorinated compounds show distinct retention times and fragmentation patterns (e.g., m/z 386 for H₂OFBPDC vs. m/z 498 for octachlorobiphenyl).

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<5 ppm error) resolve isotopic clusters (e.g., ¹⁹F vs. ³⁵Cl/³⁷Cl).

- Solid-state NMR : ¹⁹F magic-angle spinning (MAS) NMR distinguishes fluorinated MOFs from halogenated analogs .

Methodological Notes

- Synthetic Safety : Reactions involving triflic acid ( ) require strict temperature control and personal protective equipment (PPE) due to extreme exothermicity and corrosivity.

- Data Interpretation : Contradictions in fluorine substitution effects (e.g., steric vs. electronic) should be resolved via combined experimental and computational approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.